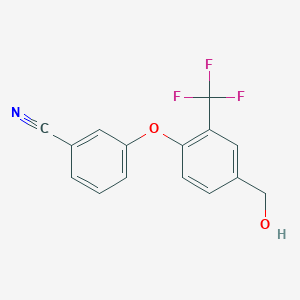![molecular formula C23H24N4O4 B8285195 (S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B8285195.png)
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate is a complex organic compound that belongs to the class of imidazoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinoline core, which is a fused heterocyclic system, and a pyridine carboxylate moiety, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of (S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazoquinoline core through cyclization reactions, followed by the introduction of the pyridine carboxylate group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
化学反応の分析
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazoquinoline core or pyridine ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate involves its interaction with specific molecular targets and pathways. The imidazoquinoline core is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds have a similar fused heterocyclic system but differ in the position of the nitrogen atoms and the substituents on the ring.
Quinoline derivatives: These compounds share the quinoline core but lack the imidazole ring, leading to different biological activities and properties.
Pyridine carboxylate derivatives: These compounds have the pyridine carboxylate group but differ in the rest of the molecular structure, affecting their reactivity and applications.
特性
分子式 |
C23H24N4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
ethyl 5-[1-[(2S)-2-methoxypropyl]-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-5-31-22(28)17-8-16(10-24-11-17)15-6-7-19-18(9-15)21-20(12-25-19)26(3)23(29)27(21)13-14(2)30-4/h6-12,14H,5,13H2,1-4H3/t14-/m0/s1 |
InChIキー |
LUSLQMCMKDPFIX-AWEZNQCLSA-N |
異性体SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C[C@H](C)OC)C |
正規SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4CC(C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]-2-methoxybenzoate](/img/structure/B8285116.png)
![4-[4-(4-Trifluoromethoxybenzyloxy)piperidin-1-yl]phenol](/img/structure/B8285121.png)
![2-Sulfamoylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B8285124.png)
![6'-Bromo-4-methyl-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B8285131.png)
![7-allylamino-6-cyano-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8285139.png)
![[2-(Morpholin-4-yl)ethoxy]benzene-4-sulfonyl chloride](/img/structure/B8285149.png)
![N,N-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8285156.png)


![6-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8285172.png)




